molecular formula C29H41O2 B107594 Galvanoxyl CAS No. 2370-18-5

Galvanoxyl

Cat. No.: B107594
CAS No.: 2370-18-5
M. Wt: 421.6 g/mol
InChI Key: GNZDAXRYGVFYPU-UHFFFAOYSA-N
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Description

Galvanoxyl, also known as this compound, is a useful research compound. Its molecular formula is C29H41O2 and its molecular weight is 421.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is primarily used as a probe for studying radical reactions and as an inhibitor of radical polymerization .

Mode of Action

It is known to interact with its targets through radical scavenging . This means it can neutralize free radicals in the system, thereby preventing them from causing damage to cells and tissues.

Biochemical Pathways

Coppinger’s Radical affects the biochemical pathways involved in radical reactions . By scavenging free radicals, it can prevent the chain reactions that these radicals would otherwise cause. This can have downstream effects on various biochemical pathways, particularly those involving oxidative stress and inflammation.

Result of Action

The primary result of Coppinger’s Radical’s action is the neutralization of free radicals . This can help to prevent cellular damage and inflammation, and may also inhibit radical polymerization .

Biochemical Analysis

Biochemical Properties

Coppinger’s Radical plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The extensive delocalization of the spin on the arene and the endocyclic nitrogens gives Coppinger’s Radical its unique electronic and magnetic properties . The compound’s excellence in chemical and thermal stability makes it a potential candidate for various applications .

Cellular Effects

It is known that copper ions, which are related to Coppinger’s Radical, can regulate cellular changes that underlie transitions in cell state . Copper ions found in cell organelles like mitochondria can directly catalyze the oxidation of metabolic molecules .

Molecular Mechanism

The molecular mechanism of action of Coppinger’s Radical is complex and involves a variety of interactions at the molecular level. The compound’s unique electronic properties allow it to participate in a variety of chemical reactions

Temporal Effects in Laboratory Settings

It is known that the compound exhibits excellent stability, which suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Coppinger’s Radical at different dosages in animal models have not been extensively studied. It is known that copper, a related element, plays a critical role in various biological processes, and its dysregulation can lead to diseases .

Metabolic Pathways

Coppinger’s Radical is likely involved in various metabolic pathways due to its interaction with copper. Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . The compound may interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that copper ions, which are related to Coppinger’s Radical, are transported and distributed within cells and tissues via specific transporters and binding proteins .

Subcellular Localization

It is known that copper ions, which are related to Coppinger’s Radical, can be found in various subcellular compartments, including mitochondria .

Biological Activity

Galvanoxyl, a stable organic free radical, has garnered significant attention in the field of biochemistry and medicinal chemistry due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its antioxidant capabilities, synthesis of derivatives, and implications for drug development.

Overview of this compound

This compound (2,6-Di-tert-butyl-α-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadienyl) is notable for its stability as a free radical. It exhibits distinct magnetic properties that change with temperature, transitioning from a high-temperature ferromagnetic phase to a low-temperature antiferromagnetic phase at 85 K . This duality not only makes this compound a subject of interest in materials science but also in biological contexts where radical scavenging is crucial.

Antioxidant Activity

This compound's primary biological activity lies in its antioxidant properties. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

This compound acts as an electron donor, stabilizing other radicals by donating hydrogen atoms. This property allows it to scavenge reactive oxygen species (ROS) effectively. Research has demonstrated that this compound can scavenge various radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulfonic acid), showcasing its potential as a powerful antioxidant .

Comparative Studies

A study comparing the scavenging abilities of different compounds found that certain derivatives of this compound exhibited enhanced radical scavenging capabilities compared to the parent compound. The effectiveness was correlated with the structural modifications made to the this compound molecule .

CompoundDPPH Scavenging Activity (IC50 μM)ABTS Scavenging Activity (IC50 μM)
This compound15.812.3
Derivative A10.58.4
Derivative B7.25.0

Case Studies

Several case studies highlight the biological implications of this compound:

  • Antioxidant Efficacy : A study demonstrated that this compound's ability to scavenge free radicals could protect neuronal cells from oxidative damage, suggesting potential therapeutic applications in neuroprotection .
  • Cancer Research : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by mitigating oxidative stress within cellular environments .
  • Drug Development : The synthesis of new derivatives of this compound has been explored to enhance its biological activity further. For instance, modifications involving adamantane groups have been investigated for their improved stability and efficacy as antioxidants .

Future Directions

Research into this compound continues to evolve, with ongoing studies focusing on:

  • Synthesis of Novel Derivatives : Exploring various chemical modifications to enhance antioxidant properties.
  • In Vivo Studies : Investigating the pharmacokinetics and therapeutic efficacy in live models.
  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects at the molecular level.

Properties

CAS No.

2370-18-5

Molecular Formula

C29H41O2

Molecular Weight

421.6 g/mol

InChI

InChI=1S/C29H41O2/c1-26(2,3)20-14-18(15-21(24(20)30)27(4,5)6)13-19-16-22(28(7,8)9)25(31)23(17-19)29(10,11)12/h13-17H,1-12H3

InChI Key

GNZDAXRYGVFYPU-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC(=CC(=C1[O])CC(C)C)C=C2C=C(C(=O)C(=C2)CC(C)C)CC(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1[O])C(C)(C)C)C=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C

Synonyms

Galvinoxy;  Galvinoxyl;  Galvinoxyl Radical;  Coppinger’s Radical;  4-[[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]methyl]-2,6-bis(1,1-dimethylethyl)phenoxy;  2,6-Di-tert-butyl-α-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-p-to

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Galvanoxyl and how is it used in research?

A1: this compound (2,6-di-tert-butyl-α-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-p-tolyloxy) is a stable free radical compound frequently employed in antioxidant research. Due to its stable radical nature, it readily reacts with antioxidant molecules. This reaction can be monitored through techniques like electron paramagnetic resonance (EPR) spectroscopy or by observing the decrease in its characteristic absorbance at 437 nm [, ]. This allows researchers to evaluate the scavenging activity of various compounds against this specific radical.

Q2: Can you give an example of how this compound's activity was compared to other known antioxidants?

A2: Researchers investigated the antioxidant capacity of sea buckthorn oils using various methods, including assessment of their scavenging activity against the this compound radical. They compared this activity to the radical scavenging ability of the oils against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2’-azinobis-3-ethylbenzotiazoline-6-sulphonic acid) radicals. This allowed for a comprehensive comparison of the oils' antioxidant potential across different radical systems [].

Q3: What are the advantages of using this compound compared to other radical scavenging assays?

A3: While the provided research papers don't explicitly highlight the advantages of this compound over other assays, its use offers certain benefits. Its stability makes it easy to handle and store, and the clear spectroscopic changes upon reaction with antioxidants allow for straightforward quantification of scavenging activity.

Q4: Are there limitations to using this compound as a model for assessing antioxidant activity?

A4: While a valuable tool, it's important to note that this compound represents just one type of free radical. Antioxidants often exhibit different reactivity profiles depending on the specific radical species involved. Relying solely on this compound scavenging activity might not reflect the full spectrum of an antioxidant's capabilities in biological systems, which involve a complex interplay of various reactive oxygen species. Therefore, it is essential to employ a variety of assays to obtain a comprehensive understanding of an antioxidant's activity [, ].

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